Cas no 1349719-98-7 ((S)-JQ-35)

(S)-JQ-35 structure
(S)-JQ-35 structure
Productnaam:(S)-JQ-35
CAS-nummer:1349719-98-7
MF:C27H34ClN7OS
MW:540.123162746429
CID:4591736
PubChem ID:54670351

(S)-JQ-35 Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-JQ-35
    • JQ-35, (S)-
    • TEN-010
    • 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-[3-(4-methyl-1-piperazinyl)propyl]-, (6S)-
    • (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
    • TEN010
    • JQ-35-(S)?
    • CHEMBL4297423
    • NSC816555
    • CS-0064969
    • US10925881, Name (S)-JQ35
    • DA-64664
    • 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-(3-(4-methyl-1-piperazinyl)propyl)-, (6S)-
    • EX-A3890
    • BDBM483491
    • AKOS040741901
    • G16451
    • 1349719-98-7
    • Bet inhibitor ro6870810
    • HY-117286
    • Rg 6146
    • DB15151
    • (S)?-?JQ-?35
    • RO6870810
    • TA3QN7788D
    • MS-29956
    • RG6146
    • 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
    • Q27896195
    • (S)-JQ35
    • GTPL9118
    • Bet inhibitor TEN-010
    • UNII-TA3QN7788D
    • SCHEMBL881288
    • RG 6146 [WHO-DD]
    • ZDC71998
    • Ro-6870810
    • NSC-816555
    • Inchi: 1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
    • InChI-sleutel: PKQXLRYFPSZKDU-QFIPXVFZSA-N
    • LACHT: N12C(C)=NN=C1[C@H](CC(NCCCN1CCN(C)CC1)=O)N=C(C1=CC=C(Cl)C=C1)C1C(C)=C(C)SC=12

Berekende eigenschappen

  • Exacte massa: 539.2234076g/mol
  • Monoisotopische massa: 539.2234076g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 817
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 107Ų

(S)-JQ-35 Beveiligingsinformatie

  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(S)-JQ-35 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
S080839-10mg
(S)\u200b-\u200bJQ-\u200b35
1349719-98-7
10mg
$ 1400.00 2022-06-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50638-10mg
(S)-JQ-35 (TEN-010)
1349719-98-7 98%
10mg
¥2139.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50638-100mg
(S)-JQ-35 (TEN-010)
1349719-98-7 98%
100mg
¥10699.00 2023-09-07
DC Chemicals
DC12191-250 mg
JQ-35-(S)
1349719-98-7 >98%
250mg
$1200.0 2022-02-28
eNovation Chemicals LLC
Y1245140-5mg
JQ-35, (S)-
1349719-98-7 98%
5mg
$340 2024-06-05
ChemScence
CS-0064969-5mg
(S)-JQ-35
1349719-98-7 98.98%
5mg
$150.0 2022-04-27
MedChemExpress
HY-117286-10mM*1mLinDMSO
(S)-JQ-35
1349719-98-7 99.46%
10mM*1mLinDMSO
¥1782 2023-07-26
DC Chemicals
DC12191-250mg
JQ-35-(S)
1349719-98-7 >98%
250mg
$1200.0 2023-09-15
eNovation Chemicals LLC
Y1245140-5mg
JQ-35, (S)-
1349719-98-7 98%
5mg
$360 2025-02-20
MedChemExpress
HY-117286-10mM*1 mL in DMSO
(S)-JQ-35
1349719-98-7 99.46%
10mM*1 mL in DMSO
¥1782 2024-05-22

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1349719-98-7)(S)-JQ-35
A936448
Zuiverheid:99%/99%/99%/99%/99%
Hoeveelheid:10mg/25mg/50mg/100mg/250mg
Prijs ($):162.0/196.0/238.0/348.0/697.0